REACTION_CXSMILES
|
C([O:3][C:4](=O)/[CH:5]=[CH:6]/[C:7](=[C:13](/[NH2:15])\[CH3:14])/[C:8]([O:10][CH2:11][CH3:12])=[O:9])C>CN(C)C=O>[CH2:11]([O:10][C:8]([C:7]1[CH:6]=[CH:5][C:4](=[O:3])[NH:15][C:13]=1[CH3:14])=[O:9])[CH3:12]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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C(C)OC(\C=C\C(\C(=O)OCC)=C(/C)\N)=O
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Name
|
|
Quantity
|
51 g
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Type
|
reactant
|
Smiles
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C(C)OC(\C=C\C(\C(=O)OCC)=C(/C)\N)=O
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Name
|
|
Quantity
|
250 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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to give a dark brown solution
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Type
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TEMPERATURE
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Details
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to cool
|
Type
|
CUSTOM
|
Details
|
a pale brown precipitate slowly formed
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
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Type
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WASH
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Details
|
the solids washed with dichloromethane (75 mL) and hexane (100 mL)
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Type
|
CUSTOM
|
Details
|
to give a pale yellow powder
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Type
|
CUSTOM
|
Details
|
The solids were dried in vacuo (60° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(NC(C=C1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |